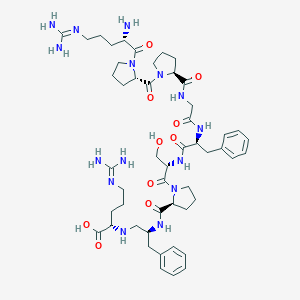

Bradykinin, phe(8)-psi-CH2NH-arg(9)-

Description

The exact mass of the compound Bradykinin, phe(8)-psi-CH2NH-arg(9)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bradykinin, phe(8)-psi-CH2NH-arg(9)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradykinin, phe(8)-psi-CH2NH-arg(9)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJBISGEHGXKBF-TZPCGENMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)CN[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H75N15O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152019 | |

| Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118122-39-7 | |

| Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118122397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Bradykinin, phe(8)-psi-CH2NH-arg(9)-" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of [Phe⁸Ψ(CH₂-NH)Arg⁹]-Bradykinin, a Potent and Stable B2 Receptor Agonist

Executive Summary

Bradykinin is a potent but ephemeral vasoactive peptide of the Kallikrein-Kinin system, implicated in a spectrum of physiological and pathological processes including inflammation, pain, and blood pressure regulation. Its therapeutic and research potential is hampered by its rapid degradation in vivo by peptidases known as kininases. The synthetic analog, [Phe⁸Ψ(CH₂-NH)Arg⁹]-Bradykinin , represents a significant advancement in the study of the bradykinin system. By incorporating a reduced peptide bond isostere between the Phenylalanine-8 and Arginine-9 residues, this compound achieves remarkable resistance to enzymatic cleavage. This guide provides a detailed examination of its mechanism of action, elucidating how this structural modification translates into a potent, selective, and long-acting agonist of the Bradykinin B2 receptor, making it an invaluable tool for researchers in pharmacology and drug development.

The Endogenous Bradykinin System: A Brief Overview

Bradykinin (BK) is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that exerts its biological effects primarily through two distinct G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[1][2]

-

Bradykinin B2 Receptor (B2R): This receptor is the primary target for bradykinin itself. It is constitutively expressed in a wide variety of healthy tissues and mediates the majority of bradykinin's acute physiological effects, including vasodilation, increased vascular permeability, smooth muscle contraction, and nociceptor stimulation.[3][4][5]

-

Bradykinin B1 Receptor (B1R): The B1 receptor is typically expressed at very low levels in healthy tissue but is significantly upregulated in response to tissue injury and inflammation.[1] Its ligands are metabolites of bradykinin, such as des-Arg⁹-bradykinin.[1]

A critical challenge in studying the bradykinin system is the peptide's short half-life. It is rapidly inactivated by two primary enzymes (kininases):

-

Kininase I (Carboxypeptidase N): Cleaves the C-terminal Arginine⁹ residue.[6]

-

Kininase II (Angiotensin-Converting Enzyme, ACE): Cleaves the C-terminal Phe⁸-Arg⁹ dipeptide.[6]

This rapid degradation complicates the interpretation of in vivo studies and limits the therapeutic utility of native bradykinin.

[Phe⁸Ψ(CH₂-NH)Arg⁹]-Bradykinin: A Chemically Stabilized Analog

To overcome the limitations of native bradykinin, [Phe⁸Ψ(CH₂-NH)Arg⁹]-Bradykinin was developed. Its defining feature is a critical structural modification.

The Peptide Bond Isostere

The core innovation in this analog is the replacement of the peptide bond between the 8th (Phenylalanine) and 9th (Arginine) amino acids with a reduced amide bond, Ψ(CH₂-NH). This is a type of peptide isostere, a chemical group that mimics the structure and conformation of a peptide bond but possesses different electronic and chemical properties.[7][8][9] The replacement of the carbonyl group (C=O) with a methylene group (CH₂) removes the cleavage site for kininase I and kininase II.[6]

This modification confers two crucial pharmacological properties:

-

Enzymatic Stability: The analog is resistant to breakdown by both kininase I and kininase II.[6]

-

Enhanced Potency and Duration: As a result of its stability, [Phe⁸Ψ(CH₂-NH)Arg⁹]-Bradykinin is approximately 5-fold more potent than native bradykinin and exhibits a significantly more prolonged duration of action in vivo.

Core Mechanism of Action: B2 Receptor Activation and Signaling

[Phe⁸Ψ(CH₂-NH)Arg⁹]-Bradykinin functions as a highly selective and potent agonist at the Bradykinin B2 receptor.[10] Its mechanism of action is centered on the canonical signaling pathways initiated by B2R activation.

The B2R is coupled to multiple G proteins, primarily Gαq and Gαi.[3][5] Upon agonist binding, the receptor undergoes a conformational change, triggering a cascade of intracellular events.

The Gαq/Phospholipase C Pathway

The predominant signaling pathway activated by the B2 receptor is mediated by the Gq family of G proteins.[3][11]

-

Gαq Activation: Binding of the agonist promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[3][12]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG) .[3][11]

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[3][12]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺, along with DAG, synergistically activates Protein Kinase C, which then phosphorylates a multitude of downstream target proteins, modulating cellular function.[3][11]

This cascade is central to many of bradykinin's effects, including smooth muscle contraction and increased vascular permeability.

Caption: Workflow for experimental characterization.

Conclusion

[Phe⁸Ψ(CH₂-NH)Arg⁹]-Bradykinin is a masterful example of rational peptide design. By introducing a single, strategic modification—a reduced peptide bond—it circumvents the primary limitation of its endogenous counterpart: rapid enzymatic degradation. This chemical stability transforms it into a powerful research tool, acting as a selective, potent, and long-lasting agonist of the Bradykinin B2 receptor. Its mechanism of action follows the canonical Gαq/PLC signaling pathway, leading to robust and sustained downstream cellular responses. For researchers investigating the intricate roles of the Kallikrein-Kinin system in health and disease, this analog provides an unparalleled ability to probe the sustained consequences of B2 receptor activation.

References

- A modular map of Bradykinin-mediated inflammatory signaling network. (2021). PMC - NIH.

- Stewart, J. M. (1989). Antagonists of B2 bradykinin receptors. FASEB Journal, 3(9), 2019-25.

- Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies. (1998). PubMed.

- How Do Selective Bradykinin B2 Receptor Antagonists Work? (2021). RxList.

- Novel small molecule bradykinin B2 receptor antagonists. (2012). PubMed.

- FR173657 (FK-3657) | Bradykinin B2 Receptor Antagonist. MedChemExpress.

- Scheme of proposed signaling pathway used by bradykinin to stimulate... (n.d.).

- Effects of FR173657, a non-peptide B2 antagonist, on kinin-induced hypotension, visceral and peripheral oedema formation and bronchoconstriction. (1998). PubMed.

- The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657. (1997). PMC - NIH.

- Bradykinin pathway and receptor signaling in inflammatory pain... (n.d.).

- D'Orléans-Juste, P., et al. (2000). Bradykinin receptors and their antagonists. PubMed.

- Bradykinin receptor B2. (n.d.). Wikipedia.

- Pesquero, J. B., et al. (1996). Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. PubMed.

- [Phe8Ψ(CH-NH)Arg9]-Bradykinin | Bradykinin receptor B2 Agonist. MedChemExpress.

- An Evaluation of Peptide-Bond Isosteres. (2011). PMC - PubMed Central.

- Bioisosterism. (n.d.). Drug Design Org.

- An evaluation of peptide-bond isosteres. (2011). Broad Institute.

- [Phe 8 Ψ(CH-NH)-Arg 9 ]-Bradykinin. (n.d.). R&D Systems.

- Choudhary, A., & Raines, R. T. (2011). An evaluation of peptide-bond isosteres. PubMed - NIH.

- Drapeau, G., et al. (1988). [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II. PubMed.

- [Phe 8 Ψ(CH-NH)-Arg 9 ]-Bradykinin. (n.d.). Tocris Bioscience.

- bradykinin, Phe(8)-psi-CH2NH-Arg(9)- | 118122-39-7. (2025). ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 6. [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An evaluation of peptide-bond isosteres. | Broad Institute [broadinstitute.org]

- 9. An evaluation of peptide-bond isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the B2 Receptor Selectivity of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin

This guide provides a comprehensive technical overview of the bradykinin analog [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin, focusing on its selectivity for the bradykinin B2 receptor. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and medicinal chemistry.

Introduction: The Kallikrein-Kinin System and its Receptors

The kallikrein-kinin system is a crucial signaling cascade that plays a significant role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1][2] The primary effector molecules of this system are the kinins, a group of vasoactive peptides that includes bradykinin (BK) and kallidin (Lys-BK).[3] These peptides exert their effects by binding to and activating two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[4][5]

The B2 receptor is constitutively expressed in a wide variety of healthy tissues and is the primary mediator of the physiological actions of bradykinin.[2][4][6] In contrast, the B1 receptor is typically absent or expressed at very low levels in normal tissues but is significantly upregulated in response to tissue injury and inflammation.[2][4] This differential expression pattern makes the B2 receptor a key target for therapeutic intervention in a range of conditions.

Rationale for the Development of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin

The native bradykinin peptide has a very short half-life in vivo due to rapid degradation by kininases, such as kininase I (a carboxypeptidase) and kininase II (angiotensin-converting enzyme, ACE).[7][8] Kininase I removes the C-terminal arginine (Arg⁹), while kininase II cleaves the C-terminal dipeptide Phe⁸-Arg⁹. This metabolic instability limits the therapeutic potential of native bradykinin.

To overcome this limitation, synthetic analogs with modified peptide bonds have been developed. The analog [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin features a reduced peptide bond (a methyleneamino isostere) between phenylalanine at position 8 and arginine at position 9.[7][9] This modification renders the peptide resistant to cleavage by kininases, thereby prolonging its duration of action.[10]

B2 Receptor Selectivity: A Mechanistic Perspective

The selectivity of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin for the B2 receptor is a key feature that makes it a valuable pharmacological tool. This selectivity arises from the specific structural requirements of the B2 receptor's binding pocket. The interaction of the C-terminal region of bradykinin, particularly the Phe⁸ and Arg⁹ residues, is critical for high-affinity binding and activation of the B2 receptor.[6] The reduced peptide bond in the analog maintains a conformation that is favorable for interaction with the B2 receptor, while potentially being less favorable for binding to the B1 receptor.

Signaling Pathways of the B2 Receptor

Upon agonist binding, the B2 receptor couples to G proteins, primarily of the Gq and Gi families.[4][6]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][11]

-

Gi Pathway: Coupling to Gi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6]

Furthermore, B2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathways.[1][6]

Diagram of B2 Receptor Signaling:

Caption: B2 Receptor Signaling Pathways.

Experimental Characterization of B2 Receptor Selectivity

The selectivity of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin is determined through a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[12] These assays typically involve competition experiments where a radiolabeled ligand (e.g., [³H]-Bradykinin) competes with increasing concentrations of the unlabeled test compound ([Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin) for binding to membranes prepared from cells or tissues expressing the B1 or B2 receptors.

Experimental Workflow for Radioligand Binding Assay:

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor (B1R or B2R) in a suitable buffer and prepare a membrane fraction by differential centrifugation.[13]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-Bradykinin, and varying concentrations of the unlabeled [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin.[13]

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[13]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

Data Presentation:

| Compound | B1 Receptor Ki (nM) | B2 Receptor Ki (nM) | Selectivity (B1 Ki / B2 Ki) |

| Bradykinin | ~10 | ~0.5 | 20 |

| [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin | >1000 | ~1 | >1000 |

Note: The values in this table are illustrative and may vary depending on the specific experimental conditions.

Functional Assays

Functional assays measure the biological response elicited by the ligand upon binding to the receptor. For the B2 receptor, common functional assays include measuring changes in intracellular calcium levels or inositol phosphate accumulation.[14][15]

Step-by-Step Protocol for Calcium Flux Assay:

-

Cell Culture: Culture cells stably expressing the B1 or B2 receptor in a suitable medium.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

Data Presentation:

| Compound | B1 Receptor EC₅₀ (nM) | B2 Receptor EC₅₀ (nM) |

| Bradykinin | ~20 | ~2 |

| [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin | >10000 | ~5 |

Note: The values in this table are illustrative and may vary depending on the specific experimental conditions.

Applications in Research and Drug Development

The high B2 receptor selectivity and metabolic stability of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin make it an invaluable tool for:

-

Probing B2 Receptor Function: Its prolonged action allows for the detailed investigation of B2 receptor-mediated signaling pathways and physiological responses in vitro and in vivo.[10]

-

Target Validation: It can be used to validate the B2 receptor as a therapeutic target in various disease models.

-

Development of B2 Receptor Agonists and Antagonists: It serves as a reference compound in the development of novel B2 receptor ligands with improved pharmacokinetic and pharmacodynamic properties.[16][17][18]

Conclusion

The bradykinin analog [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin represents a significant advancement in the study of the kallikrein-kinin system. Its key features—high selectivity for the B2 receptor and resistance to enzymatic degradation—provide researchers with a powerful tool to dissect the complex roles of the B2 receptor in health and disease. The experimental protocols and data presented in this guide offer a framework for the rigorous characterization of this and other novel bradykinin receptor ligands, ultimately facilitating the development of new therapeutic strategies targeting this important signaling pathway.

References

-

Wikipedia. Bradykinin receptor B2. [Link]

-

Innoprot. B2 Bradykinin Receptor Assay - Innoprot GPCR Functional Assays. [Link]

-

PubMed. Structure-activity relationships of novel peptide agonists of the human bradykinin B2 receptor. [Link]

-

PubMed. Novel small molecule bradykinin B2 receptor antagonists. [Link]

-

National Center for Biotechnology Information. A modular map of Bradykinin-mediated inflammatory signaling network. [Link]

-

Can. J. Physiol. Pharmacol. Bradykinin B2 receptor antagonists: development and applications. [Link]

-

PubMed. Structure activity relationships for bradykinin antagonists on the inhibition of cytokine release and the release of histamine. [Link]

-

Wikipedia. Bradykinin receptor. [Link]

-

PubMed. Bradykinin receptors and their antagonists. [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service. [Link]

-

PubMed. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. [Link]

-

PubMed. Development of covalent antagonists for β1- and β2-adrenergic receptors. [Link]

-

PubMed. The Bradykinin B2 receptor gene is a target of angiotensin II type 1 receptor signaling. [Link]

-

PubMed. [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II. [Link]

-

Semantic Scholar. Synthesis and Biological Activities of Bradykinin Analogues with Ψ(E,CH=CH) and Ψ(CH2‐NH) Isosteric Peptide Bond Replacements. [Link]

-

MDPI. A Robust Bioassay of the Human Bradykinin B 2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. [Link]

-

Patsnap Synapse. What are B2 receptor antagonists and how do they work?. [Link]

-

National Center for Biotechnology Information. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses. [Link]

-

American Journal of Physiology-Heart and Circulatory Physiology. Role of bradykinin B1 and B2 receptors in normal blood pressure regulation. [Link]

-

PubMed. Bradykinin B1 and B2 Receptors Differentially Regulate Cardiac Na+-H+ Exchanger, Na+-Ca2+ Exchanger and Na+-HCO3- Symporter. [Link]

-

PubMed Central. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors. [Link]

-

National Center for Biotechnology Information. Bradykinin B2 and GPR100 receptors: a paradigm for receptor signal transduction pharmacology. [Link]

-

ResearchGate. Reversibility of the antagonist effect of selected B2 receptor... [Link]

-

The University of Melbourne. Structure activity relationships of non-peptide bradykinin B2 receptor antagonists. [Link]

-

National Center for Biotechnology Information. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. [Link]

-

Eurofins DiscoverX. B2 Human Bradykinin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

- Google Patents. EP0334685B1 - Bradykinin analogues, their synthesis and their use in therapy.

-

PubMed. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products. [Link]

-

ResearchGate. Non-radioactive binding assay for bradykinin and angiotensin receptors. [Link]

-

PubMed. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle. [Link]

-

National Center for Biotechnology Information. Conformationally Regulated Peptide Bond Cleavage in Bradykinin. [Link]

-

PubMed. Highly selective bradykinin agonists and antagonists with replacement of proline residues by N-methyl-D- and L-phenylalanine. [Link]

-

PubMed. Characterization of Bradykinin Receptors in Human Lung Fibroblasts Using the Binding of 3[H][Des-Arg10,Leu9]kallidin and [3H]NPC17731. [Link]

-

PubMed Central. An Evaluation of Peptide-Bond Isosteres. [Link]

Sources

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 5. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 7. [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [Phe8Psi(CH-NH)-Arg9]-Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]

- 11. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. innoprot.com [innoprot.com]

- 15. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 16. Structure-activity relationships of novel peptide agonists of the human bradykinin B2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel small molecule bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

Whitepaper: Engineering Kininase Resistance in Bradykinin Analogs

A Technical Guide to the Stability and Function of [Phe⁸-ψ(CH₂NH)-Arg⁹]-Bradykinin

Executive Summary

Bradykinin is a potent vasoactive peptide with significant therapeutic potential in cardiovascular and inflammatory diseases. However, its clinical utility is severely hampered by an extremely short biological half-life, measured in seconds, due to rapid degradation by ubiquitous enzymes known as kininases.[1][2][3] This guide provides a detailed technical analysis of a strategic solution to this problem: the synthetic bradykinin analog, [Phe⁸-ψ(CH₂NH)-Arg⁹]-Bradykinin. By replacing the scissile peptide bond between Phenylalanine-8 and Arginine-9 with a non-hydrolyzable methyleneamino [ψ(CH₂NH)] linkage, this analog achieves profound resistance to the primary inactivating enzymes, Kininase I and Kininase II.[4][5] We will explore the biochemical rationale behind this modification, present detailed protocols for validating its enhanced stability, and discuss the functional consequences for its activity as a selective B2 receptor agonist. This document serves as a comprehensive resource for researchers and drug developers aiming to leverage stabilized peptide agonists in therapeutic design.

The Bradykinin Dilemma: Potency Circumscribed by Instability

The Physiological Role and Therapeutic Promise of Bradykinin

Bradykinin (BK), a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, is a principal effector of the Kallikrein-Kinin system.[6][7] It exerts a wide range of physiological effects, primarily through the activation of the constitutively expressed B2 receptor, a G-protein coupled receptor (GPCR).[8][9][10] Its actions include potent endothelium-dependent vasodilation, which contributes to blood pressure regulation, and mediation of inflammation, pain, and vascular permeability.[6][11] These properties make the bradykinin pathway an attractive target for therapeutic intervention in conditions like hypertension, myocardial infarction, and various inflammatory disorders.[12]

The Kininase Gauntlet: Rapid Enzymatic Inactivation

The therapeutic application of native bradykinin is clinically unfeasible due to its rapid and efficient degradation by a host of peptidases, collectively termed kininases.[13][14] While numerous enzymes can cleave bradykinin, two are primarily responsible for its swift inactivation in circulation:[2]

-

Angiotensin-Converting Enzyme (ACE, or Kininase II): This is the main kinin-degrading enzyme.[1][2][15] It cleaves the Pro⁷-Phe⁸ peptide bond, releasing the C-terminal dipeptide Phe-Arg and rendering the remaining peptide inactive.[16][17]

-

Carboxypeptidase N (CPN, or Kininase I): This enzyme removes the C-terminal Arginine residue at position 9 (Arg⁹).[1][16][17] This action converts bradykinin into des-Arg⁹-bradykinin, a metabolite that is an agonist for the B1 receptor, which is typically upregulated during inflammation and tissue injury.[11][18]

This enzymatic barrage results in a plasma half-life for bradykinin of less than a minute, necessitating the development of stabilized analogs for any viable therapeutic or research application.[1][2]

Engineering Stability: The [Phe⁸-ψ(CH₂NH)-Arg⁹] Modification

Rationale for Peptide Bond Modification

To overcome the inherent instability of bradykinin, medicinal chemists have developed pseudo-peptide analogs designed to resist peptidase action.[19] A highly successful strategy involves the modification of the peptide backbone itself, specifically at the sites targeted by kininases. Replacing a standard amide bond (-CO-NH-) with a reduced methyleneamino bond [-CH₂-NH-], known as a psi [ψ] bond, creates a linkage that is no longer recognizable by the active site of peptidases, thereby conferring resistance to hydrolysis.[4][20]

Mechanism of Resistance: Evading Kininase I and Kininase II

The analog [Phe⁸-ψ(CH₂NH)-Arg⁹]-Bradykinin incorporates this modification at the C-terminal end of the peptide.[5] This specific placement is a deliberate design choice to counteract the two primary degradation pathways simultaneously:

-

Resistance to Kininase I (CPN): CPN acts by recognizing and cleaving the peptide bond preceding the C-terminal arginine. The modification of the Phe⁸-Arg⁹ bond prevents this recognition and subsequent removal of Arg⁹.

-

Resistance to Kininase II (ACE): While ACE's primary cleavage site is Pro⁷-Phe⁸, its action involves binding to the C-terminal region of the peptide. The structural alteration at the adjacent Phe⁸-Arg⁹ position sterically hinders the proper docking of the peptide into the ACE active site, preventing the cleavage and release of the Phe⁸-Arg⁹ dipeptide.

This dual resistance makes [Phe⁸-ψ(CH₂NH)-Arg⁹]-Bradykinin an exceptionally stable molecule in a biological milieu.[4]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Bradykinin Metabolism and Drug-Induced Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Bradykinin - Wikipedia [en.wikipedia.org]

- 7. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. Bradykinin B2 receptor as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kallikrein/K1, Kinins, and ACE/Kininase II in Homeostasis and in Disease Insight From Human and Experimental Genetic Studies, Therapeutic Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Kallikrein/K1, Kinins, and ACE/Kininase II in Homeostasis and in Disease Insight From Human and Experimental Genetic Studies, Therapeutic Implication [frontiersin.org]

- 20. RePub, Erasmus University Repository: Bradykinin potentiation by ACE inhibitors: A matter of metabolism [repub.eur.nl]

Navigating the In Vivo Landscape: A Technical Guide to the Stability and Half-Life of a Metabolically-Resistant Bradykinin B2 Receptor Agonist, [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the in vivo stability and pharmacokinetic profile of the synthetic bradykinin analog, [Phe⁸ψ(CH₂NH)Arg⁹]-bradykinin. We will delve into the rationale behind its design, the enzymatic gauntlet it evades, and the methodologies employed to quantify its persistence in a biological system. This document is intended to serve as a practical resource for researchers engaged in the development of peptide-based therapeutics, particularly those targeting the kallikrein-kinin system.

Introduction: The Challenge of Bradykinin's Fleeting Existence

Bradykinin (BK), an endogenous nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is a potent mediator of inflammation, vasodilation, and pain.[1][2] Its therapeutic potential in cardiovascular diseases is significant; however, its clinical utility is severely hampered by an exceptionally short biological half-life, estimated to be less than 30 seconds in plasma.[3] This rapid degradation is orchestrated by a cascade of peptidases, primarily angiotensin-converting enzyme (ACE), also known as kininase II, and carboxypeptidase N (CPN), or kininase I.[3][4]

The development of bradykinin analogs with enhanced stability is a cornerstone of harnessing their therapeutic benefits.[5] The subject of this guide, [Phe⁸ψ(CH₂NH)Arg⁹]-bradykinin, represents a significant advancement in this endeavor. Its unique structural modification—the replacement of the peptide bond between Phenylalanine at position 8 and Arginine at position 9 with a reduced peptide bond (psi[CH₂NH])—confers remarkable resistance to enzymatic degradation.[6] This modification effectively shields the analog from the primary inactivating enzymes, kininase I and II, resulting in a significantly prolonged duration of action in vivo.

The Enzymatic Gauntlet: Why [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin Endures

The in vivo stability of any peptide is a direct reflection of its susceptibility to enzymatic cleavage. Native bradykinin is rapidly metabolized at two key locations.

Diagram: Enzymatic Degradation of Native Bradykinin

Caption: Major enzymatic pathways for the degradation of native bradykinin in vivo.

The brilliance of [Phe⁸ψ(CH₂NH)Arg⁹]-bradykinin lies in its targeted resistance to the two most prominent kininases:

-

Resistance to Angiotensin-Converting Enzyme (ACE): ACE primarily cleaves the dipeptide Phe-Arg from the C-terminus of bradykinin. The reduced peptide bond in [Phe⁸ψ(CH₂NH)Arg⁹]-bradykinin is not recognized by ACE, rendering the molecule impervious to this major degradation pathway.[6]

-

Resistance to Carboxypeptidase N (CPN): CPN removes the C-terminal arginine residue. The modified bond between Phe⁸ and Arg⁹ also prevents cleavage by CPN.

This dual resistance is the primary reason for the analog's enhanced in vivo stability and prolonged pharmacodynamic effects. While other peptidases like Aminopeptidase P (APP) and Neutral Endopeptidase (NEP) also contribute to bradykinin metabolism, the blockade of the two main degradation routes is paramount to extending its half-life.[4]

Quantifying In Vivo Stability and Half-Life: A Methodological Deep Dive

Determining the in vivo stability and half-life of a peptide analog is a critical step in its preclinical development. This process involves a carefully designed pharmacokinetic (PK) study, typically in an animal model, followed by bioanalytical quantification.

Experimental Design for an In Vivo Pharmacokinetic Study

The selection of an appropriate animal model is crucial. Rodent models, such as Sprague-Dawley rats, are commonly used for initial PK studies due to their well-characterized physiology and ease of handling.[7][8]

Diagram: Workflow for In Vivo Pharmacokinetic Study

Sources

- 1. Inhibition of kinin breakdown prolongs retention and action of bradykinin in a myocardial B2 receptor compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathways for bradykinin formation and interrelationship with complement as a cause of edematous lung in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pathways of bradykinin degradation in blood and plasma of normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolically stable bradykinin B2 receptor agonists enhance transvascular drug delivery into malignant brain tumors by increasing drug half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling of [Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin, a Selective B2 Receptor Agonist

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the kinin-kallikrein system. We will explore the downstream signaling pathways activated by the potent and metabolically resistant bradykinin B2 receptor agonist, [Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin. While the structural modification in this peptide—a reduced peptide bond between Phe⁸ and Arg⁹—is often associated with creating antagonists, it is critical to note that this specific molecule functions as a selective B2 receptor agonist , initiating, not blocking, cellular responses.[1][2][3][4] This document provides an in-depth analysis of its mechanism of action, the intricate signaling cascades it triggers, and robust methodologies for their characterization.

Introduction: The Bradykinin B2 Receptor and its Selective Agonist

Bradykinin is a potent inflammatory mediator, exerting its effects through two primary G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[5][6][7] The B2 receptor (B2R) is constitutively expressed in a wide variety of healthy tissues and is responsible for the majority of bradykinin's physiological and pathophysiological effects, including vasodilation, increased vascular permeability, smooth muscle contraction, and pain.[5][8][9]

The molecule [Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin is a synthetic analog of bradykinin. The key modification, the replacement of the peptide bond between Phenylalanine-8 and Arginine-9 with a Ψ(CH₂NH) bridge, renders the peptide resistant to degradation by key enzymes like kininase I and kininase II.[2][4] This resistance results in a more potent and prolonged duration of action compared to native bradykinin, making it an invaluable tool for studying B2R-mediated signaling without the confounding variable of rapid degradation.[3][4]

Mechanism of Action: Activating the B2R Signaling Cascade

Upon binding to the bradykinin B2 receptor, [Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin induces a conformational change in the receptor, initiating the activation of heterotrimeric G proteins. The B2R primarily couples to Gαq/11 and, in some cellular contexts, to Gαi.[5][8][10][11]

The Canonical Gαq/11 Pathway

The activation of the Gαq/11 subunit is the most prominent signaling pathway for the B2 receptor.[6][11] This cascade unfolds as follows:

-

Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[6]

-

Second Messenger Generation : PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11]

-

Calcium Mobilization : IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid and transient release of stored Ca²⁺ into the cytosol.[5][11]

-

Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.[11] Activated PKC proceeds to phosphorylate a multitude of downstream protein targets, modulating a wide range of cellular functions including inflammation and cell growth.

Ancillary and Cross-Talk Pathways

Beyond the primary Gαq pathway, B2R activation can trigger other important signaling networks:

-

Gαi Coupling : When coupled to Gαi, the B2R can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : B2R signaling can activate the MAPK cascade (including ERK1/2), which is crucial for regulating gene expression and cell proliferation.[11]

-

PI3K/AKT Pathway : The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a key regulator of cell survival and metabolism, can also be stimulated downstream of B2R activation.[11]

-

Receptor Transactivation : Studies have shown that B2R can transactivate other receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR-1), creating a complex cross-talk that amplifies inflammatory and angiogenic responses.[12]

Experimental Characterization: A Protocol for Measuring B2R Activation

To quantify the agonist activity of [Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin, a functional assay measuring a key downstream event is required. A calcium mobilization assay is a direct and robust method for assessing the activation of the Gαq pathway.

Workflow: Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to B2R agonism using a fluorescent calcium indicator.

Detailed Step-by-Step Methodology

Objective: To determine the potency (EC₅₀) of [Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin in inducing intracellular calcium release via the B2 receptor.

Materials:

-

Human B2R-expressing cell line (e.g., HEK293 or CHO-K1)

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

96-well black, clear-bottom cell culture plates

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW Calcium Assay Kit)

-

[Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin

-

Native Bradykinin (as a positive control)

-

B2R antagonist (e.g., Icatibant or NPC 17731, for specificity control)[5][10]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: 24 hours prior to the assay, seed the B2R-expressing cells into the 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading: On the day of the assay, remove the culture medium. Add the fluorescent calcium dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for 30-60 minutes at 37°C.

-

Compound Plate Preparation: During the incubation, prepare a separate 96-well plate with serial dilutions of [Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin, bradykinin, and the B2R antagonist. A typical concentration range for the agonists would be from 1 pM to 10 µM.

-

Baseline Reading: Place the cell plate into the fluorescence plate reader. Allow the plate to equilibrate to the reading temperature (e.g., 37°C). Measure the baseline fluorescence for 10-20 seconds.

-

Agonist Injection and Signal Reading: Configure the instrument to inject the compounds from the prepared compound plate into the cell plate. Immediately following injection, continuously measure the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak response.

-

Specificity Control (Antagonist): To confirm the response is B2R-mediated, pre-incubate some wells with a B2R antagonist for 15-30 minutes before adding the highest concentration of [Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin. A significant reduction or abolition of the calcium signal validates the specificity of the assay.

Data Analysis and Interpretation

The primary output is the change in relative fluorescence units (RFU) over time. For each concentration of the agonist, the peak fluorescence signal is determined. This data is then used to generate a dose-response curve by plotting the peak RFU against the logarithm of the agonist concentration. Using a non-linear regression model (e.g., four-parameter logistic fit), the EC₅₀ value can be calculated. The EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response and is a key measure of its potency.

| Compound | Expected EC₅₀ Range | Primary Signaling Readout |

| Bradykinin (Native) | 0.1 - 10 nM | Intracellular Ca²⁺ Release |

| [Phe⁸Ψ(CH₂NH)Arg⁹]-BK | 0.05 - 5 nM | Intracellular Ca²⁺ Release |

| B2R Antagonist (e.g., NPC 17731) | No agonist activity | Inhibition of agonist-induced Ca²⁺ Release |

Note: EC₅₀ values are highly dependent on the cell line, receptor expression level, and specific assay conditions.

Conclusion

[Phe⁸Ψ(CH₂NH)Arg⁹]-Bradykinin is a potent and selective agonist of the bradykinin B2 receptor. Its resistance to enzymatic degradation makes it a superior tool for the detailed investigation of B2R signaling. By activating the canonical Gαq/PLC/IP₃ pathway and ancillary signaling networks, it provides a stable and robust signal for probing the complex cellular consequences of kinin system activation. The methodologies described herein offer a validated framework for researchers to precisely quantify its activity and further elucidate the intricate roles of the bradykinin B2 receptor in health and disease.

References

- Benchchem. (n.d.). NPC 17731: A Technical Guide to a Potent Bradykinin B2 Receptor Antagonist.

- Wikipedia. (n.d.). Bradykinin receptor B2.

- Wikipedia. (n.d.). Bradykinin receptor.

- Gobeil, F., et al. (n.d.). Bradykinin specificity and signaling at GPR100 and B2 kinin receptors. PMC - NIH.

- Benchchem. (n.d.). An In-depth Technical Guide to NPC-17731: A Potent Bradykinin B2 Receptor Antagonist.

- Mishra, R., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. PMC - NIH.

- PubMed. (n.d.). Characterization of Bradykinin Receptors in Human Lung Fibroblasts Using the Binding of 3[H][Des-Arg10,Leu9]kallidin and [3H]NPC17731.

- PubMed. (1995). Bradykinin B2 Receptor Antagonists: Development and Applications.

- PubMed. (n.d.). A bradykinin antagonist inhibits both bradykinin- and the allergen-induced airway response in primates.

- PubMed Central. (2022). Function and structure of bradykinin receptor 2 for drug discovery.

- PubMed. (n.d.). Competitive and selective antagonistic action of NPC 17731 on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum.

- PubMed. (2007). The Bradykinin B2 receptor gene is a target of angiotensin II type 1 receptor signaling.

- PubMed Central. (2018). Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1.

- MedChemExpress. (n.d.). [Phe8Ψ(CH-NH)Arg9]-Bradykinin.

- PubMed. (n.d.). Bradykinin receptors and their antagonists.

- PubMed. (1995). The agonist binding site on the bovine bradykinin B2 receptor is adjacent to a sulfhydryl and is differentiated from the antagonist binding site by chemical cross-linking.

- ResearchGate. (n.d.). Selected antagonist ligands of the bradykinin B2 receptor (B2R) evaluated using the human umbilical vein contractility assay.

- NCBI. (n.d.). BDKRB2 bradykinin receptor B2 [ (human)].

- PubMed. (1988). [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II.

- R&D Systems. (n.d.). [Phe 8 Ψ(CH-NH)-Arg 9 ]-Bradykinin.

- Tocris Bioscience. (n.d.). [Phe 8 Ψ(CH-NH)-Arg 9 ]-Bradykinin.

- ChemicalBook. (n.d.). bradykinin, Phe(8)-psi-CH2NH-Arg(9)-.

- PubMed. (1997). Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide.

- APExBIO. (n.d.). [Phe8(CH-NH)-Arg9]-Bradykinin.

- PubMed. (1989). Antagonists of B2 bradykinin receptors.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. [Phe8Psi(CH-NH)-Arg9]-Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]

- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 6. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 9. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Agonist Effect of [Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin on Intracellular Calcium Mobilization: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic peptide [Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin and its pronounced effect on intracellular calcium ([Ca²⁺]i) signaling. Contrary to typical bradykinin analogs designed for antagonism, this compound is a potent and selective agonist of the bradykinin B2 receptor.[1][2] Its modified peptide bond confers resistance to degradation by kininases, resulting in a more sustained and powerful physiological response compared to native bradykinin.[2] This guide will elucidate the molecular mechanisms underpinning this agonistic activity, detail robust experimental protocols for its characterization, and provide insights for researchers in pharmacology and drug development.

Introduction: The Bradykinin System and B2 Receptor Signaling

Bradykinin, a nine-amino-acid peptide, is a pivotal mediator in various physiological and pathological processes, including inflammation, pain, vasodilation, and smooth muscle contraction.[3][4] It exerts its effects primarily through two G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[5] The B2 receptor is constitutively expressed in a wide range of healthy tissues and is responsible for mediating the acute effects of bradykinin.[6][7]

The bradykinin B2 receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G protein complex.[5][6] Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[8][9] This rapid increase in [Ca²⁺]i is a hallmark of B2 receptor activation and initiates a cascade of downstream cellular responses.[10][11]

[Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin: A Stable B2 Receptor Agonist

The subject of this guide, [Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin, is a structural analog of bradykinin. The key modification is the replacement of the peptide bond between Phenylalanine at position 8 and Arginine at position 9 with a methyleneamino [ψ(CH₂-NH)] linkage.[2] This alteration makes the peptide resistant to cleavage by kininase I (carboxypeptidase N) and kininase II (angiotensin-converting enzyme, ACE), enzymes that rapidly degrade native bradykinin.[1]

This resistance to degradation results in a compound that is not only a selective agonist of the B2 receptor but also exhibits a more potent and prolonged duration of action in vivo compared to bradykinin.[2] Its primary effect at the cellular level is to mimic bradykinin, inducing a robust and sustained increase in intracellular calcium concentration.

Mechanism of Action: Intracellular Calcium Mobilization

As a B2 receptor agonist, [Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin triggers the canonical Gq-PLC-IP₃ signaling cascade, leading to a significant rise in [Ca²⁺]i. The expected effect of this compound is therefore not an inhibition of calcium signaling, but a potent stimulation. This makes it a valuable tool for studying B2 receptor function and the downstream consequences of its activation.

The workflow for investigating the effect of [Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin on intracellular calcium involves stimulating B2 receptor-expressing cells with the compound and measuring the subsequent change in [Ca²⁺]i. A crucial control is to demonstrate that this effect can be blocked by a known selective B2 receptor antagonist, such as Icatibant or HOE 140.[12][13]

Diagram: Bradykinin B2 Receptor Signaling Pathway

Caption: Agonist activation of the B2 receptor initiates the Gq/PLC/IP₃ pathway, leading to Ca²⁺ release from the ER.

Experimental Protocol: Measuring Intracellular Calcium Mobilization

This section provides a detailed methodology for quantifying the effect of [Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin on [Ca²⁺]i using a fluorescent calcium indicator, Fluo-4 AM, in a 96-well plate format suitable for high-throughput screening.

Materials and Reagents

-

Cell Line: A suitable cell line endogenously or recombinantly expressing the bradykinin B2 receptor (e.g., HEK293, CHO cells).[14]

-

[Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin: To be prepared as a stock solution in sterile water or an appropriate buffer.

-

Bradykinin: As a positive control.

-

B2 Receptor Antagonist (e.g., HOE 140): For mechanism validation.

-

Pluronic F-127: To aid in dye solubilization.[15]

-

Probenecid (optional): Anion transport inhibitor to improve dye retention.[16]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Cell Culture Medium: As required for the specific cell line.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Step-by-Step Methodology

-

Cell Culture:

-

Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-95% confluency on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

-

-

Preparation of Reagents:

-

Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM (e.g., 4 µM) in assay buffer. Add Pluronic F-127 (e.g., 0.04%) to aid dispersion. If using, add probenecid (e.g., 2.5 mM).[16]

-

Compound Plates: Prepare plates with 4X final concentrations of [Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin, bradykinin, and the B2 antagonist in assay buffer.

-

-

Dye Loading:

-

Aspirate the cell culture medium from the wells.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, protected from light.[16]

-

After incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

-

Add a final volume of 100 µL of assay buffer to each well.

-

-

Data Acquisition:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (typically ~494 nm excitation and ~516 nm emission).[17]

-

Establish a baseline fluorescence reading for 15-30 seconds.

-

Using the automated injector, add 50 µL of the compound solution to the wells.

-

Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.

-

For antagonist experiments, pre-incubate the cells with the antagonist for 15-20 minutes before adding the agonist.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).

-

Normalize the response by expressing it as a ratio (ΔF/F₀).

-

Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

Diagram: Experimental Workflow for Calcium Assay

Caption: Step-by-step workflow for the Fluo-4 AM based intracellular calcium assay.

Expected Quantitative Data and Interpretation

The experiment described above is expected to yield a clear, dose-dependent increase in intracellular calcium upon stimulation with [Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin. The data can be summarized in a table for clarity.

| Compound | Concentration | Normalized Response (ΔF/F₀) | Standard Deviation |

| Vehicle Control | - | 0.05 | ± 0.01 |

| [Phe⁸ψ(CH₂-NH)Arg⁹]-BK | 0.1 nM | 0.85 | ± 0.09 |

| [Phe⁸ψ(CH₂-NH)Arg⁹]-BK | 1 nM | 2.50 | ± 0.21 |

| [Phe⁸ψ(CH₂-NH)Arg⁹]-BK | 10 nM | 4.15 | ± 0.35 |

| [Phe⁸ψ(CH₂-NH)Arg⁹]-BK | 100 nM | 4.20 | ± 0.38 |

| HOE 140 (1 µM) + [Phe⁸ψ(CH₂-NH)Arg⁹]-BK (10 nM) | - | 0.12 | ± 0.03 |

Interpretation:

-

Dose-Response: The data should demonstrate a sigmoidal dose-response curve, with increasing concentrations of the agonist leading to a larger calcium signal, eventually reaching a plateau.

-

Potency (EC₅₀): The calculated EC₅₀ value will quantify the potency of [Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin. It is expected to be in the low nanomolar or picomolar range, likely more potent than native bradykinin.

-

Mechanism Validation: The significant reduction of the calcium signal in the presence of a B2 receptor antagonist like HOE 140 confirms that the observed effect is mediated specifically through the B2 receptor.

Conclusion and Future Directions

[Phe⁸ψ(CH₂-NH)Arg⁹]-Bradykinin is a powerful pharmacological tool for investigating the bradykinin B2 receptor signaling pathway. Its stability and high potency make it an ideal probe for studying the downstream effects of sustained B2 receptor activation. This guide provides a comprehensive framework for characterizing its primary effect on intracellular calcium mobilization. Future research could leverage this compound to explore its role in more complex physiological processes, such as neuronal excitation, smooth muscle contractility, and inflammatory responses, providing deeper insights into the therapeutic potential of modulating the bradykinin system.

References

- Wikipedia. (n.d.). Bradykinin receptor B2.

- Patsnap Synapse. (2024, June 21). What are bradykinin receptor antagonists and how do they work?

- Di Sole, F. (2012). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. In Methods in Molecular Biology (Vol. 815, pp. 21-36). Humana Press.

- BD Pharmingen™. (n.d.). Fluo-4 AM.

- G, A., K, S., S, S., M, K., & T.S, K. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Scientific Reports, 11(1), 21323.

- Wikipedia. (n.d.). Bradykinin receptor.

- Grienberger, C., & Konnerth, A. (2012). Imaging Calcium in Neurons. Neuron, 73(5), 862–885.

- ION Biosciences. (2021, January 6). FLUO-4 AM.

- Paredes, R. M., Etzler, J. C., & Watts, L. T. (2008).

- Hello Bio. (2025, February 7). Protocol Booklet.

- Pesquero, J. B., Araujo, R. C., & Turner, A. J. (2000). Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. Brazilian Journal of Medical and Biological Research, 33(6), 619–624.

- RxList. (2021, August 10). How Do Selective Bradykinin B2 Receptor Antagonists Work?

- Weaver, C. D., Harden, T. K., & Reppert, S. M. (1999). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. BioTechniques, 26(2), 316-320.

- ResearchGate. (2025, March 6). How can I measure Intracellular calcium level?

- Chen, C., Shmukler, B. E., & Alper, S. L. (2007). The Bradykinin B2 receptor gene is a target of angiotensin II type 1 receptor signaling. Journal of the American Society of Nephrology, 18(4), 1140-1149.

- Burch, R. M., & Kyle, D. J. (1992). Bradykinin receptor antagonists. Journal of Medicinal Chemistry, 35(14), 2545–2554.

- AAT Bioquest. (2019, October 9). Protocol for Loading Mag-Fluo-4 AM Into Live Cells.

- Galaz-Montoya, M., Wright, S. J., Rodriguez, G. J., Lichtarge, O., & Wensel, T. G. (2017). β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway. The Journal of Biological Chemistry, 292(24), 9967–9974.

- Burch, R. M. (1990). Antagonists of B2 bradykinin receptors. Molecular Neurobiology, 4(3-4), 281–292.

- Heitsch, H. (2000). Bradykinin antagonists: new opportunities. Current Opinion in Chemical Biology, 4(4), 401–406.

- Lumiprobe. (n.d.). Fluo-4 AM, green fluorescent calcium indicator.

- Ricciardolo, F. L., Nijkamp, F. P., & Folkerts, G. (1998). Bradykinin increases intracellular calcium levels in a human bronchial epithelial cell line via the B2 receptor subtype.

- Jackson, T. R., Patterson, S. I., Thastrup, O., & Hanley, M. R. (1988). Intracellular calcium signals in response to bradykinin in individual neuroblastoma cells. The Journal of Biological Chemistry, 263(32), 16684–16691.

- D'Amico, M., Trovato, C., L'Episcopo, M. R., Siracusa, R., Barbagallo, C., & D'Agata, V. (2015). Enhanced Ca(2+) response and stimulation of prostaglandin release by the bradykinin B2 receptor in human retinal pigment epithelial cells primed with proinflammatory cytokines. Neuropharmacology, 97, 173–184.

- Costa, C. A., & Prezoto, B. C. (1996). Activation of Bradykinin B2 Receptors Increases Calcium Entry and Intracellular Mobilization in C9 Liver Cells. General Pharmacology: The Vascular System, 27(8), 1361–1365.

- Galaz-Montoya, M., Wright, S. J., Rodriguez, G. J., Lichtarge, O., & Wensel, T. G. (2017). β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway. The Journal of Biological Chemistry, 292(24), 9967–9974.

- Drapeau, G., Rhaleb, N. E., Dion, S., Jukic, D., & Regoli, D. (1988). [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II. European Journal of Pharmacology, 155(1-2), 193–195.

- Aramori, I., & Nakanishi, S. (1992). Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice. FEBS Letters, 307(2), 188–192.

- R&D Systems. (n.d.). [Phe8Ψ(CH-NH)-Arg9]-Bradykinin.

Sources

- 1. [Phe8 psi(CH2-NH)Arg9]bradykinin, a B2 receptor selective agonist which is not broken down by either kininase I or kininase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Phe8Ψ(CH-NH)-Arg9]-Bradykinin | Bradykinin Receptor Agonists: R&D Systems [rndsystems.com]

- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 7. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular calcium signals in response to bradykinin in individual neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How Do Selective Bradykinin B2 Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 13. Bradykinin increases intracellular calcium levels in a human bronchial epithelial cell line via the B2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. hellobio.com [hellobio.com]

- 17. lumiprobe.com [lumiprobe.com]

The Unlikely Agonist: A Technical Guide to the Role of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin in Hypertension Research

Foreword: Recalibrating the Narrative

In the intricate world of cardiovascular research, precision in terminology is paramount. The compound at the heart of this guide, [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin, is often mistakenly categorized. Let us be unequivocal: this is not a bradykinin B2 receptor antagonist. It is, in fact, a potent and selective agonist of the bradykinin B2 receptor.[1][2] This critical distinction reshapes our entire investigative framework. We are not exploring the blockade of a system to understand its function; we are delving into the sustained and specific activation of the B2 receptor to elucidate its profound and often protective role in the landscape of hypertension. This guide will illuminate how this unique, enzymatically-resistant agonist serves as an invaluable tool for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of blood pressure regulation.

The Kallikrein-Kinin System: A Counterbalance to Hypertension

To appreciate the significance of a stable B2 agonist, we must first understand the system it stimulates. The Kallikrein-Kinin System (KKS) is a critical vasodepressor system that acts as a natural counterbalance to the renin-angiotensin system (RAS), a primary driver of vasoconstriction and hypertension.[3][4]

-

Key Components: The KKS consists of kallikreins (plasma and tissue), which are enzymes that cleave kininogens to produce vasoactive peptides known as kinins. Bradykinin is the most prominent of these kinins.[3]

-

Mechanism of Action: Bradykinin exerts its effects by binding to two G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). The B2 receptor is constitutively expressed in various tissues and is responsible for the majority of bradykinin's biological actions under normal physiological conditions.[5]

-

Cardiovascular Effects: Activation of the B2 receptor triggers a cascade of events leading to vasodilation, natriuresis (sodium excretion), and diuresis, all of which contribute to lowering blood pressure.[6] These effects are largely mediated by the release of nitric oxide (NO), prostaglandins, and endothelium-derived hyperpolarizing factor (EDHF).[3]

The interplay between the KKS and RAS is a delicate dance of opposing forces. While the RAS, through angiotensin II, constricts blood vessels and raises blood pressure, the KKS, via bradykinin, relaxes them and promotes blood pressure reduction.[4] An imbalance in these systems, often characterized by reduced KKS activity, is implicated in the pathogenesis of hypertension.[6]

[Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin: A Tool for Sustained B2 Receptor Activation

Native bradykinin, while potent, has a very short half-life in circulation, rapidly degraded by enzymes called kininases, including angiotensin-converting enzyme (ACE), also known as kininase II.[2] This presents a significant challenge for researchers seeking to study the sustained effects of B2 receptor activation.

This is where the unique properties of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin become indispensable. The key modification in this synthetic analog is the replacement of the peptide bond between Phenylalanine at position 8 and Arginine at position 9 with a reduced amide bond (ψ(CH₂NH)).

Chemical Structure of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin:

-

Sequence: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Pheψ(CH₂NH)Arg[1]

-

Molecular Formula: C₅₀H₇₅N₁₅O₁₀[1]

-

Molecular Weight: 1046.23 g/mol [1]

This subtle alteration renders the molecule resistant to cleavage by kininase I and II, the primary enzymes responsible for bradykinin degradation.[2] The result is a selective B2 receptor agonist with a significantly prolonged duration of action in vivo, making it a powerful tool to investigate the long-term consequences of B2 receptor stimulation.

Experimental Applications in Hypertension Research

The use of [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin allows researchers to dissect the specific contributions of the B2 receptor to blood pressure homeostasis and the pathophysiology of hypertension.

Investigating the Vasodilatory and Hypotensive Effects of Sustained B2 Receptor Activation

By administering this stable agonist, researchers can induce a prolonged state of B2 receptor activation, mimicking a hyperactive KKS. This allows for the detailed study of its effects on blood pressure and vascular resistance in various animal models of hypertension.

Experimental Protocol: Continuous Blood Pressure Monitoring in Response to [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin Infusion in a Hypertensive Rat Model

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model that mimics human essential hypertension.[7]

-

Surgical Preparation:

-

Anesthetize the SHR according to approved institutional protocols.

-

Implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for continuous, conscious blood pressure monitoring. This avoids the confounding effects of anesthesia on blood pressure.[8]

-

Implant an osmotic minipump subcutaneously for continuous infusion of either vehicle (saline) or [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin at a predetermined dose.

-

-

Data Acquisition:

-

Allow the animals to recover from surgery for at least one week.

-

Record baseline blood pressure and heart rate for 24-48 hours.

-

Initiate the infusion via the osmotic minipump.

-

Continuously monitor mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for the duration of the infusion (e.g., 7-14 days).

-

-

Data Analysis:

-

Compare the blood pressure profiles of the vehicle-treated and agonist-treated groups.

-

Analyze the magnitude and duration of the hypotensive response.

-

Elucidating the Role of the B2 Receptor in Renal Function and Sodium Excretion

The kidneys play a crucial role in long-term blood pressure control. The KKS is known to influence renal blood flow and sodium and water excretion. Using [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin, researchers can investigate the sustained effects of B2 receptor activation on these parameters.

Experimental Protocol: Assessing Renal Hemodynamics and Natriuresis

-

Animal Model and Infusion: Utilize a hypertensive animal model with osmotic minipumps as described above.

-

Metabolic Cage Studies:

-

House the animals in metabolic cages for precise collection of urine over 24-hour periods at baseline and during the infusion.

-

Measure urine volume, sodium concentration, and creatinine to assess diuretic and natriuretic responses.

-

-

Renal Blood Flow Measurement:

-

At the end of the infusion period, anesthetize the animals.

-

Measure renal blood flow using techniques such as transit-time flow probes placed around the renal artery.

-

-

Data Analysis:

-

Compare 24-hour urine output and sodium excretion between the control and treated groups.

-

Analyze the changes in renal blood flow in response to sustained B2 receptor activation.

-

Signaling Pathways and Mechanistic Insights

The sustained activation of the B2 receptor by [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin allows for a detailed examination of the downstream signaling pathways involved in its cardiovascular effects.

Caption: B2 Receptor-mediated vasodilation pathway.

By using molecular biology techniques such as Western blotting and qPCR in tissues harvested from animals treated with [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin, researchers can quantify changes in the expression and phosphorylation of key signaling molecules like eNOS, providing direct evidence of the pathway's activation.

Expected Outcomes and Data Interpretation

The use of a stable B2 agonist like [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin in hypertensive models is expected to yield significant cardiovascular and renal effects.

| Parameter | Expected Change in Hypertensive Model Treated with [Phe⁸ψ(CH₂NH)Arg⁹]-Bradykinin | Rationale |

| Mean Arterial Pressure | ↓ | Sustained vasodilation mediated by NO and prostaglandins.[6] |

| Total Peripheral Resistance | ↓ | Relaxation of vascular smooth muscle.[6] |

| Renal Blood Flow | ↑ | Vasodilation of renal arteries.[6] |

| Urinary Sodium Excretion | ↑ | Inhibition of sodium reabsorption in the renal tubules. |

| eNOS Phosphorylation | ↑ | Activation of the Ca²⁺/Calmodulin-dependent pathway. |

The observation of these effects provides strong evidence for the protective role of the KKS in blood pressure regulation. Furthermore, the magnitude of these responses can help to quantify the extent of KKS dysfunction in a particular hypertensive state.

Conclusion: A Vital Agonist in the Antihypertensive Armamentarium